molecular formula C12H13N3O3 B2656298 Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate CAS No. 663177-20-6

Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B2656298
CAS No.: 663177-20-6
M. Wt: 247.254
InChI Key: FUOLOFVLYUUMPO-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a hydrazinyl (-NHNH₂) group at position 5, a 4-methylphenyl group at position 2, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7-3-5-8(6-4-7)10-14-9(12(16)17-2)11(15-13)18-10/h3-6,15H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOLOFVLYUUMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C10H12N4O3
  • Molecular Weight: 236.23 g/mol
  • CAS Number: Not specified in the sources.

The presence of the hydrazine group and the oxazole ring contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown efficacy against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated:

  • Inhibition of bacterial growth : Compounds with hydrazine functionalities often show enhanced activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Hydrazine derivatives are known for their anticancer properties. Studies on similar compounds have reported:

  • Cytotoxicity : this compound may induce apoptosis in cancer cells. In vitro studies have shown that hydrazine-based compounds can lead to significant cell death in various cancer cell lines.
CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF-715
Methyl 5-hydrazinyl...TBDTBD

Anti-inflammatory Activity

Hydrazine derivatives are also investigated for their anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazine moiety significantly influenced activity, suggesting that this compound may exhibit similar trends.

Study 2: Anticancer Potential

In a recent investigation, a related compound was tested for cytotoxicity against human breast cancer cells (MCF-7). The study found an IC50 value of approximately 15 µM, indicating moderate potency. Further research is needed to establish the exact efficacy of this compound in this context.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.
  • Cell Cycle Arrest : Interference with cell cycle progression, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₃H₁₅N₃O₃ (calculated).
  • Molecular Weight : 261.28 g/mol.
  • Functional Groups : Hydrazinyl (NHNH₂), methyl ester (COOCH₃), and 4-methylphenyl.
  • Potential Reactivity: The hydrazinyl group may participate in condensation reactions or act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related oxazole derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate (Target) C₁₃H₁₅N₃O₃ 261.28 Not reported Hydrazinyl, 4-methylphenyl N/A
Methyl 5-((5-amino-3-(4-methylphenyl)-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-oxazole-4-carboxylate (7b) C₂₁H₁₉N₃O₅S 439.46 185–187 Sulfonyl, amino pyrazole
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 Not reported Methyl, phenyl
Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₄ 233.22 Not reported 4-methoxyphenyl
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate C₆H₆ClNO₃ 175.57 Not reported Chloromethyl

Physical and Spectral Properties

  • Melting Points: Sulfonyl-containing derivatives (e.g., 7b, 7c) exhibit higher melting points (150–203°C) due to increased molecular weight and hydrogen bonding from sulfonyl and amino groups . The target compound’s hydrazinyl group may lower melting points due to reduced symmetry.
  • IR Spectroscopy :
    • Target : Expected NH stretches (~3300 cm⁻¹) and C=O ester (~1700 cm⁻¹).
    • 7b/7c : NH₂ (~3400 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) .
  • Mass Spectrometry : Sulfonyl analogs (e.g., 7b: [M+1]⁺ = 439) have higher molecular weights than the target compound (calculated [M+1]⁺ = 262) .

Stability and Reactivity

  • Hydrazinyl Group : Prone to oxidation, necessitating storage under inert conditions. In contrast, sulfonyl derivatives (7b, 8a) exhibit greater stability .
  • Chloromethyl Substituent () : Enhances electrophilicity, enabling nucleophilic substitutions, whereas the hydrazinyl group may favor condensation or chelation reactions .

Research Findings and Methodologies

  • Crystallography : SHELX and WinGX ( ) were used to resolve structures of analogs like 7b and 8c, providing insights into bond lengths and packing arrangements.
  • Synthetic Challenges : Hydrazine-mediated reactions require careful control of stoichiometry and temperature to avoid side reactions ( ).

Q & A

Basic: What are the standard synthetic routes for Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, analogous oxazole-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and phenylhydrazine, followed by hydrolysis and esterification . Another approach uses Vilsmeier-Haack formylation for introducing aldehyde groups to pyrazole intermediates, which can be adapted for hydrazinyl-oxazole systems by substituting hydrazine derivatives . Key steps include refluxing in anhydrous solvents (e.g., ethanol or DMF), purification via column chromatography, and recrystallization for yield optimization.

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structure solution employs direct methods (e.g., SHELXT) and refinement via SHELXL, utilizing features like anisotropic displacement parameters and hydrogen bonding constraints . WinGX or Olex2 interfaces integrate SHELX workflows, while ORTEP generates thermal ellipsoid plots. Validation metrics (R-factor, CCDC deposition) ensure accuracy. For example, analogous thiadiazole structures were resolved with monoclinic space groups and refined to R1 < 0.05 .

Advanced: How to resolve discrepancies between spectral data (e.g., IR/NMR) and crystallographic results?

Methodological Answer:
Contradictions often arise from polymorphism, solvate formation, or dynamic effects (e.g., tautomerism). Mitigation strategies include:

  • Repetition under controlled conditions : Ensure sample purity via HPLC or TLC .
  • Complementary techniques : Use 13C^{13}\text{C}-NMR or 2D NOESY to probe hydrogen bonding, or variable-temperature NMR to detect conformational flexibility .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) to identify dominant conformers .

Advanced: How to optimize regioselectivity in hydrazinyl-oxazole derivatization?

Methodological Answer:
The hydrazinyl group’s nucleophilicity allows reactions with aldehydes, ketones, or acyl chlorides. To control regioselectivity:

  • pH modulation : Perform reactions in acidic media (e.g., acetic acid) to protonate competing nucleophilic sites (e.g., oxazole nitrogen).
  • Protecting groups : Temporarily block the oxazole carboxylate using tert-butyl esters, enabling selective hydrazine modification .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution to the hydrazinyl group .

Advanced: What computational methods predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for reactive sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), guided by crystallographic data from analogous oxazole inhibitors .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and bioavailability from SMILES strings .

Advanced: How to handle crystallization challenges (e.g., twinning or disorder)?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For example, a thiadiazole derivative with β = 96.08° was refined in space group P21_1/n using HKLF5 format .
  • Disorder : Apply PART/SUMP restraints and isotropic displacement parameters for mobile groups (e.g., methyl or hydrazinyl).
  • Cryocooling : Reduce thermal motion by collecting data at 100 K .

Advanced: What strategies improve stability during storage and handling?

Methodological Answer:

  • Hygroscopicity mitigation : Store under inert gas (argon) with desiccants (silica gel) at –20°C .
  • Light sensitivity : Use amber vials to prevent photodegradation of the hydrazinyl group.
  • Stability assays : Monitor via periodic HPLC-UV (e.g., C18 column, 254 nm) to detect decomposition products .

Advanced: How to synthesize and characterize novel derivatives for SAR studies?

Methodological Answer:

  • Derivatization routes :
    • Acylation : React with acetic anhydride to form hydrazide derivatives.
    • Heterocycle formation : Cyclize with CS2_2 or POCl3_3 to generate thiadiazoles or triazoles .
  • Characterization : Use HRMS for exact mass confirmation and 15N^{15}\text{N}-NMR to probe hydrazine connectivity .

Advanced: How to analyze intermolecular interactions in crystal packing?

Methodological Answer:

  • Hirshfeld surfaces : Generate via CrystalExplorer to visualize π-π stacking, hydrogen bonds, and van der Waals contacts .
  • Energy frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) using CE-B3LYP model to quantify packing stability .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation).
  • Catalyst screening : Test Pd/C or biocatalysts for selective reductions .
  • Byproduct analysis : Use LC-MS to identify side products and adjust stoichiometry or reaction time .

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